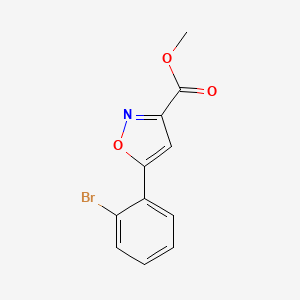

Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate

Overview

Description

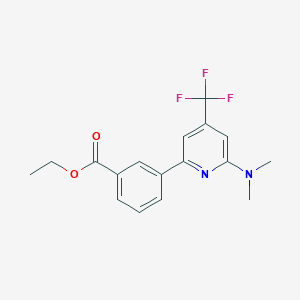

“Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate” is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 . It is commonly used in the field of drug discovery .

Synthesis Analysis

The synthesis of isoxazole derivatives like “this compound” often involves metal-free synthetic routes. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . In one example, an intermediate was cyclized with the help of NH2OH·HCl in refluxing methanolic condition for 2–3 hours, yielding methyl 5-phenylisoxazole-3-carboxylate. This was then reacted with hydrazine hydrate in refluxing methanolic condition for 3–5 hours, yielding 5-phenylisoxazole-3-carbohydrazide .Molecular Structure Analysis

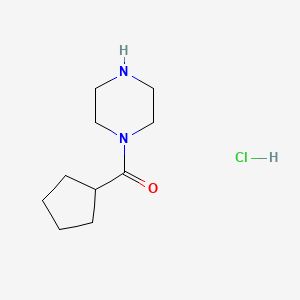

The molecular structure of “this compound” consists of a five-membered isoxazole ring attached to a 2-bromophenyl group and a methyl carboxylate group .Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically part of the synthesis process. For instance, the cyclization of an intermediate with NH2OH·HCl, followed by a reaction with hydrazine hydrate, leads to the formation of this compound .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature. Its exact density, boiling point, melting point, and flash point are not specified .Scientific Research Applications

Synthesis and Precursor Use

Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate and its derivatives are extensively explored in synthetic chemistry for generating various heterocyclic compounds. For instance, studies have demonstrated its utility in bromination reactions, serving as a precursor for the synthesis of isoxazole-fused heterocycles, which are pivotal in the development of novel compounds with potential pharmaceutical applications (Roy et al., 2004). This highlights its role in facilitating complex synthetic routes towards biologically active molecules.

Biomedical Applications

Investigations into the derivatives of this compound have unveiled promising biomedical potentials. For example, certain derivatives have been studied for their capacity to regulate inflammatory diseases, underscoring their potential in therapeutic interventions (Ryzhkova et al., 2020). This area of research is crucial for developing new treatments for a range of inflammatory conditions.

Scaffold for Drug Design

The structure of this compound offers a versatile scaffold for drug design. Its isoxazole core is particularly valuable for constructing libraries of druglike compounds, as demonstrated in studies where diverse derivatives were synthesized to explore their drug potential (Robins et al., 2007). Such research is fundamental in the early stages of drug discovery, providing a plethora of candidates for further pharmacological evaluation.

Contribution to Heterocyclic Chemistry

The compound and its derivatives serve as critical intermediates in the synthesis of complex heterocyclic structures. Research has shown its application in the construction of tri- and tetra-cyclic heterocycles, facilitating the exploration of new chemical spaces (Allin et al., 2005). This is significant for the development of novel materials, pharmaceuticals, and agrochemicals, highlighting the broad applicability of this compound in synthetic organic chemistry.

Future Directions

The future directions for “Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate” and similar compounds involve the development of new eco-friendly synthetic strategies. The goal is to overcome the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the reaction mixtures .

Biochemical Analysis

Biochemical Properties

Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the synthesis and degradation of other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby influencing the rate of biochemical reactions. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in the enzyme’s activity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell growth and differentiation, leading to changes in cell proliferation and apoptosis. Additionally, it can affect cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to changes in their activity. For instance, it can inhibit or activate enzymes by binding to their active sites, thereby altering the rate of biochemical reactions. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell growth and differentiation. At high doses, it can be toxic and cause adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound exhibits different effects at different concentration levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for the synthesis and degradation of other biomolecules. This compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways. For example, it can inhibit or activate enzymes that are responsible for the conversion of substrates into products .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by active or passive transport mechanisms. Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound can influence its activity and function .

Subcellular Localization

This compound is localized to specific subcellular compartments, which can affect its activity and function. This compound can be directed to specific organelles, such as the nucleus or mitochondria, by targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name |

methyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-10(16-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIAHSKBAVGONL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301245210 | |

| Record name | Methyl 5-(2-bromophenyl)-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053657-05-8 | |

| Record name | Methyl 5-(2-bromophenyl)-3-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053657-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(2-bromophenyl)-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid](/img/structure/B1456815.png)

![5-Thiazolecarboxamide, 2-[(1R)-1-aminoethyl]-N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1456817.png)

![3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile](/img/structure/B1456823.png)

![Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine](/img/structure/B1456829.png)

![4-Bromo-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1456833.png)

![tert-Butyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate](/img/structure/B1456837.png)